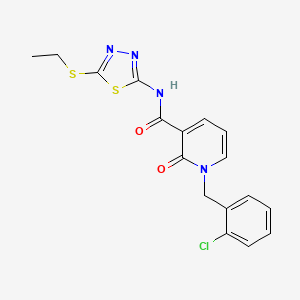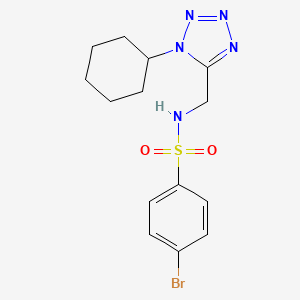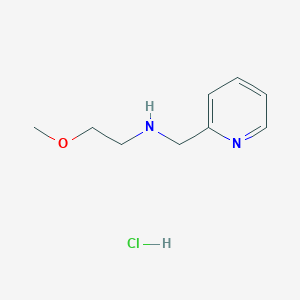
2-nitro-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-nitro-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound with the empirical formula C12H9N3O3 . It has a molecular weight of 243.22 .
Synthesis Analysis
The synthesis of benzamides, including “2-nitro-N-(pyridin-3-ylmethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides have been synthesized .Molecular Structure Analysis
The molecular structure of “2-nitro-N-(pyridin-3-ylmethyl)benzamide” can be represented by the SMILES stringO=N+C1=C(C(NC2=NC=CC=C2)=O)C=CC=C1 . The InChI key is OSCGFJLUUDMUFI-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
C-H Amination
- Directing Group for C-H Bond Amination : The use of pyridine derivatives as directing groups in C-H amination has been demonstrated. For instance, 2-(Pyridin-2-yl)aniline has been employed as a novel directing group to promote C-H amination mediated by cupric acetate. This method allows for effective amination of the β-C(sp2)-H bonds of benzamide derivatives with various amines, showcasing the potential utility of pyridine-based compounds in facilitating similar transformations (Hong-Yi Zhao et al., 2017).
Synthesis of Pyridyl Benzamides
- Efficient Synthesis of Pyridyl Benzamides : Research has shown efficient methods to synthesize pyridyl benzamides from 2-aminopyridines and nitroolefins. This reaction, catalyzed by rare-earth metals, generates products with a broad substrate scope in moderate to excellent yields without external oxidants. Such reactions underscore the versatility of pyridine and benzamide derivatives in synthetic chemistry (Zhengwang Chen et al., 2018).
Polymerization Catalysts
- Polymerization by Nickel Complexes : Nickel complexes with pyridine-based ligands have been utilized as catalysts for ethylene polymerization, indicating the potential of pyridine derivatives in the development of polymerization catalysts. These complexes have shown high activities towards ethylene polymerization, producing branched polyethylenes (Wen‐Hua Sun et al., 2012).
Crystal Structure Analysis
- Crystal Structure and Hirshfeld Surface Analysis : The crystal structure of N-(pyridin-2-ylmethyl)benzamide derivatives has been studied, providing insights into the orientation of pyridine rings relative to benzene rings. Such analyses are crucial for understanding the molecular geometry and interactions of these compounds (G. Artheswari et al., 2019).
Photocatalysis
- Selective Oxidation Catalyzed by Polyimide Films : Pyridine derivatives have been involved in the selective oxidation of benzyl alcohol to benzaldehyde, facilitated by polyimide films. This demonstrates the application of pyridine-based compounds in photocatalytic processes (Jingmiao Yi et al., 2015).
Direcciones Futuras
Benzamides and their derivatives have shown potential in various fields, especially in medicinal chemistry . They have been used in the synthesis of therapeutic agents and exhibit a broad spectrum of biological properties . Therefore, future research could focus on exploring the potential applications of “2-nitro-N-(pyridin-3-ylmethyl)benzamide” in medicinal chemistry and other related fields .
Propiedades
IUPAC Name |
2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13(15-9-10-4-3-7-14-8-10)11-5-1-2-6-12(11)16(18)19/h1-8H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFATDRGTMWFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(pyridin-3-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2705478.png)
![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2705479.png)



![4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2705484.png)
![5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2705485.png)


![3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705489.png)

![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-1-amine](/img/structure/B2705494.png)

